MK-571-d6 (sodium)
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Overview
Description
MK-571-d6 (sodium) is a deuterated form of MK-571, a potent and selective competitive antagonist of the leukotriene D4 receptor. It is also known for its inhibitory effects on multidrug resistance-associated proteins, specifically MRP1 and MRP4. This compound is widely used in scientific research due to its ability to modulate leukotriene pathways and its role in studying multidrug resistance mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK-571-d6 (sodium) involves the incorporation of deuterium atoms into the MK-571 molecule This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuteriumThe final product is then converted to its sodium salt form to enhance its solubility and stability .
Industrial Production Methods
Industrial production of MK-571-d6 (sodium) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The final product undergoes rigorous quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
MK-571-d6 (sodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may produce oxidized derivatives of MK-571-d6, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the substituents used .
Scientific Research Applications
MK-571-d6 (sodium) has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study leukotriene pathways and their role in various chemical processes.
Biology: Employed in research on cell signaling, inflammation, and immune responses.
Medicine: Investigated for its potential therapeutic effects in conditions such as asthma, allergies, and other inflammatory diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting leukotriene receptors and multidrug resistance proteins .
Mechanism of Action
MK-571-d6 (sodium) exerts its effects by binding to and inhibiting the leukotriene D4 receptor, thereby blocking the action of leukotrienes, which are inflammatory mediators. Additionally, it inhibits multidrug resistance-associated proteins MRP1 and MRP4, which are involved in the efflux of various drugs and metabolites from cells. This dual mechanism of action makes MK-571-d6 a valuable tool in studying both leukotriene pathways and multidrug resistance mechanisms .
Comparison with Similar Compounds
Similar Compounds
Montelukast: Another leukotriene receptor antagonist used in the treatment of asthma and allergies.
Zafirlukast: A leukotriene receptor antagonist similar to montelukast, used for similar therapeutic purposes.
Probenecid: An inhibitor of multidrug resistance proteins, used to study drug transport and resistance mechanisms
Uniqueness
MK-571-d6 (sodium) is unique due to its dual action as both a leukotriene receptor antagonist and a multidrug resistance protein inhibitor. This combination of properties makes it particularly valuable in research settings where both leukotriene pathways and drug resistance mechanisms are of interest .
Properties
Molecular Formula |
C26H27ClN2NaO3S2 |
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Molecular Weight |
544.1 g/mol |
InChI |
InChI=1S/C26H27ClN2O3S2.Na/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22;/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32);/b10-6+;/i1D3,2D3; |
InChI Key |
VZPPZGNMGNNNAP-RVVHJAHASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)CCSC(C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O)C([2H])([2H])[2H].[Na] |
Canonical SMILES |
CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O.[Na] |
Origin of Product |
United States |
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